molecular formula C25H19BrN6O2S2 B2830351 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-51-5

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2830351
CAS No.: 393839-51-5
M. Wt: 579.49
InChI Key: XVROALSWIWIORY-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a 1,2,4-triazole core substituted with:

  • A 4-bromophenyl group at position 4.
  • A benzamide moiety linked via a methyl group at position 3.
  • A thioether chain at position 5, connecting to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl group.
  • Condensation reactions for triazole formation (e.g., hydrazine-carbothioamide cyclization in ) .
  • Thioether linkages via alkylation (e.g., α-halogenated ketone reactions in ) .
  • Amide coupling using carbodiimide reagents (e.g., ) .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN6O2S2/c26-17-10-12-18(13-11-17)32-21(14-27-23(34)16-6-2-1-3-7-16)30-31-25(32)35-15-22(33)29-24-28-19-8-4-5-9-20(19)36-24/h1-13H,14-15H2,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROALSWIWIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazole-Benzamide Derivatives with Thioether Linkages

Compound Name Core Structure Substituents Key Features Reference
Target Compound 1,2,4-Triazole 4-Bromophenyl, benzamide, benzo[d]thiazole-thioethyl Bromophenyl (electron-withdrawing), thioether-linked benzo[d]thiazole -
Compound 8a () 1,3,4-Thiadiazole Acetyl, methyl, phenyl Dual C=O stretches (1679, 1605 cm⁻¹), high melting point (290°C), 80% yield
Compound 11 () 1,2,4-Triazole Benzyl, hydroxyamino-thioethyl Hydroxyamino group for hydrogen bonding, methoxybenzamide
Compound 8c () 1,3,4-Thiadiazole Phenyl, ethyl ester Ethyl ester enhances lipophilicity, lower melting point (210°C)

Key Observations :

  • The benzo[d]thiazole moiety may act as a bioisostere for thiophene or pyridine, improving metabolic stability compared to acetyl or ester groups in analogs .

Benzamide-Thiazole/Thiadiazole Hybrids

Compound Name Core Structure Substituents Key Features Reference
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 2,4-Difluorophenyl Fluorine atoms enhance electronegativity and binding
Compound 6 () Thiadiazole Isoxazole, phenyl Isoxazole introduces polarity, moderate yield (70%)

Key Observations :

  • Thiazole/thiadiazole cores exhibit distinct electronic profiles compared to triazole. For example, thiadiazoles in show C=O stretches at ~1600–1680 cm⁻¹, similar to the target’s benzamide .
  • Fluorine substituents () may improve membrane permeability relative to the target’s bromine .

Influence of Aromatic Substituents

Substituent Example Compound Effect on Properties Reference
4-Bromophenyl Target Compound Enhances steric bulk and electron withdrawal; may improve DNA intercalation -
2,4-Difluorophenyl Compound Increases electronegativity and metabolic stability
4-Methoxyphenyl Compound Electron-donating methoxy group may reduce reactivity but improve solubility

Key Observations :

  • Bromine’s large atomic radius in the target compound could hinder rotation around the triazole-phenyl bond, stabilizing specific conformations .

Q & A

Q. How to design analogs with reduced toxicity profiles?

  • Category: Toxicology
  • Answer: Replace metabolically labile groups (e.g., methyl esters) with stable bioisosteres (e.g., trifluoromethyl). In vitro hepatotoxicity screening (using HepG2 cells) and Ames tests for mutagenicity guide structural refinements. For example, replacing the thioether with a sulfone group reduces reactive oxygen species generation .

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